4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C₁₁H₁₅F₂NO This compound is characterized by the presence of a difluorophenyl group attached to a butanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,5-difluorobenzylamine with a suitable butanol derivative under controlled conditions. One common method involves the reductive amination of 2,5-difluorobenzylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of 4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(2,5-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,4-Difluorophenyl)methyl]amino}butan-2-ol
- 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol
- 4-{[(3,5-Difluorophenyl)methyl]amino}butan-2-ol
Uniqueness
4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may enhance its stability and binding affinity compared to other difluorophenyl derivatives .
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-[(2,5-difluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(15)4-5-14-7-9-6-10(12)2-3-11(9)13/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
OGIJIESUVUIALY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
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